molecular formula C20H19N3O2S B2415601 5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide CAS No. 2034239-52-4

5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide

Cat. No. B2415601
CAS RN: 2034239-52-4
M. Wt: 365.45
InChI Key: BKFJBPFBUQBKEB-UHFFFAOYSA-N
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Description

The compound “5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide” belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof .

Scientific Research Applications

Insecticidal Activity

Compounds related to "5-oxo-5-phenyl-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)pentanamide" have been synthesized and evaluated for their insecticidal activities. For instance, a series of anthranilic diamides analogs containing 1,3,4-oxadiazole rings demonstrated significant insecticidal activities against the diamondback moth, Plutella xylostella. These findings suggest that structurally similar compounds might also possess potent insecticidal properties (Qi et al., 2014).

Antimicrobial Activity

Several studies have synthesized compounds with structural similarities to "this compound" and assessed their antimicrobial efficacy. For example, certain coumarin pyrazole pyrimidine derivatives displayed moderate to good antimicrobial activities against a range of bacteria and fungi, indicating the potential of these compounds in developing new antimicrobial agents (Vijaya Laxmi et al., 2012).

Antitumor Activity

Compounds incorporating the thiophene moiety have shown promising antitumor activities. A study synthesized bis-pyrazolyl-thiazoles incorporating the thiophene moiety and evaluated them against hepatocellular carcinoma (HepG2) cell lines, revealing significant antitumor activities. This highlights the potential of structurally related compounds as antitumor agents (Gomha et al., 2016).

Synthesis of Novel Heterocyclic Compounds

Research into the synthesis of novel heterocyclic derivatives, including those structurally related to "this compound," has been a focus to explore their potential in therapeutic applications. These efforts involve the synthesis and characterization of various heterocyclic compounds with potential cytotoxic activities against cancer cell lines, indicating the broad applicability of such compounds in medicinal chemistry (Mohareb & Ibrahim, 2022).

Mechanism of Action

The mechanism of action for this compound is currently not available .

Safety and Hazards

There is limited information available on the safety and hazards associated with this compound .

properties

IUPAC Name

5-oxo-5-phenyl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-17(15-6-2-1-3-7-15)8-4-10-19(25)23-14-16-20(22-12-11-21-16)18-9-5-13-26-18/h1-3,5-7,9,11-13H,4,8,10,14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFJBPFBUQBKEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=NC=CN=C2C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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